Product packaging for 1,3-Diiodopropadiene(Cat. No.:CAS No. 14092-41-2)

1,3-Diiodopropadiene

Cat. No.: B14720857
CAS No.: 14092-41-2
M. Wt: 291.86 g/mol
InChI Key: MDPHQYGVZYDQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Diiodopropadiene is an organic compound with the molecular formula C3H2I2 and a PubChem CID of 71351552 . As a diiodinated derivative of propadiene, it serves as a valuable building block in organic synthesis and materials science research. This compound is structurally characterized by its two iodine atoms and alkyne functionality, which make it a potential reagent in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for the construction of complex molecular architectures. Researchers may also utilize it in cycloaddition reactions and for the synthesis of novel polymers or small molecules with unique electronic properties. Its high iodine content suggests potential applications in the development of high-density materials or as a precursor in the synthesis of other iodinated compounds. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use. Please note: Specific data on physical properties, detailed applications, and mechanism of action are not available in public chemical databases, indicating this may be a specialty or research-grade chemical requiring further characterization by the end user.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2I2 B14720857 1,3-Diiodopropadiene CAS No. 14092-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14092-41-2

Molecular Formula

C3H2I2

Molecular Weight

291.86 g/mol

InChI

InChI=1S/C3H2I2/c4-2-1-3-5/h2-3H

InChI Key

MDPHQYGVZYDQOL-UHFFFAOYSA-N

Canonical SMILES

C(=C=CI)I

Origin of Product

United States

Advanced Reactivity Profiles and Reaction Mechanisms of 1,3 Diiodopropadiene

Cycloaddition Reactions of Diiodinated Allenes

Cycloaddition reactions involving 1,3-diiodopropadiene serve as powerful methods for the construction of cyclic frameworks, leveraging the unique electronic properties and reactivity of the allene (B1206475) moiety.

[2+2] Cycloaddition Pathways: Mechanistic Elucidation and Product Characterization

The [2+2] cycloaddition of allenes provides a direct route to constructing four-membered rings, which are valuable intermediates in organic synthesis. nih.gov While specific studies detailing the [2+2] cycloaddition of this compound are not extensively documented in the provided results, the general principles of allene cycloadditions can be applied. These reactions can be induced either thermally or photochemically. libretexts.org Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org

The mechanism of these reactions often involves a concerted pathway, although stepwise diradical or zwitterionic intermediates can also be involved, depending on the substrates and reaction conditions. rsc.org The substitution pattern on the allene and the alkene partner significantly influences the regioselectivity and stereoselectivity of the cycloaddition. In the case of this compound, the iodine atoms would be expected to exert a significant electronic and steric influence on the course of the reaction.

Characterization of the resulting vinylcyclobutane products would rely on standard spectroscopic techniques, including NMR and mass spectrometry, to confirm the connectivity and stereochemistry of the four-membered ring.

Exploration of [3+2] and [4+1] Cycloadditions with this compound

[3+2] Cycloadditions: This type of reaction, also known as a 1,3-dipolar cycloaddition, is a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction involves a 1,3-dipole reacting with a dipolarophile, which in this case would be this compound. nih.gov The reactivity and selectivity of these cycloadditions are often explained by frontier molecular orbital (FMO) theory. wikipedia.org

Quantum chemical studies on the 1,3-dipolar cycloadditions of allenes have shown that the formation of the 1,5-adduct is generally favored both kinetically and thermodynamically. nih.gov The introduction of heteroatoms into the allene structure can decrease the cycloaddition reactivity. nih.gov For this compound, the electron-withdrawing nature of the iodine atoms could influence its reactivity as a dipolarophile.

[4+1] Cycloadditions: These reactions offer a route to five-membered carbocyclic rings by combining a four-atom component (a 1,3-diene) with a one-atom component. nih.gov While less common than other cycloadditions, transition metal-catalyzed [4+1] cycloadditions have been developed. For instance, dinickel complexes have been shown to catalyze the [4+1] cycloaddition of 1,3-dienes with a vinylidene equivalent. nih.gov The applicability of such a reaction to this compound would represent a novel synthetic pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.com this compound, with its two reactive C-I bonds, is a versatile substrate for these reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Heck) with Diiodinated Allene Substrates

Palladium catalysts are widely used in cross-coupling reactions due to their high activity and functional group tolerance. jocpr.comnobelprize.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. nih.govmdpi.com It is a robust method for forming C-C bonds. nih.gov The general mechanism involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The reaction of this compound in a Suzuki-Miyaura coupling would be expected to proceed sequentially at the two iodine-bearing carbons, allowing for the introduction of two different organic groups.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgchemeurope.comlibretexts.org The reaction is typically carried out under mild conditions. wikipedia.org Vinyl iodides are highly reactive in Sonogashira couplings. wikipedia.org The mechanism involves a palladium cycle and a copper cycle. chemeurope.com The coupling of this compound with terminal alkynes would lead to the formation of highly unsaturated enyne or dienyne structures.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination. nih.gov The reaction of this compound with alkenes would provide access to substituted 1,3-dienes. nih.gov

Reaction Coupling Partner Catalyst System Typical Product
Suzuki-MiyauraOrganoboron ReagentPd Catalyst, BaseSubstituted Allene/Diene
SonogashiraTerminal AlkynePd Catalyst, Cu Co-catalyst, BaseEnyne/Dienyne
HeckAlkenePd Catalyst, BaseSubstituted 1,3-Diene

Nickel-Catalyzed Cross-Coupling for C-C and C-Heteroatom Bond Formation

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and being more cost-effective. ucla.edu Nickel-catalyzed cross-coupling reactions have seen rapid growth in recent years. ucla.edu They are effective for the formation of both C-C and C-heteroatom bonds. escholarship.org

Nickel-catalyzed reactions can proceed through various mechanisms, and the development of new ligands has been crucial for expanding their scope and efficiency. ucla.edudiaogroup.org Nickel catalysts have been successfully employed in the synthesis of 1,3-dienes through the cross-coupling of vinyl halides. researchgate.netrsc.org Given this precedent, this compound would be a suitable substrate for nickel-catalyzed C-C bond-forming reactions to produce substituted dienes. Furthermore, the versatility of nickel catalysis suggests potential for C-heteroatom bond formation, although specific examples with this compound were not found in the search results.

Zinc-Mediated Negishi-Type Couplings

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.org Organozinc reagents can be prepared by the direct insertion of zinc into an organic halide. mdpi.com

Functionalization Reactions of this compound

The unique structural arrangement of this compound, featuring a reactive allene moiety and two carbon-iodine bonds, opens up a diverse range of possibilities for functionalization. These reactions allow for the introduction of various atoms and molecular fragments, leading to the synthesis of complex and valuable organic molecules.

Hydrofunctionalization (e.g., Hydroalkoxylation, Hydroindation) of Allene Moieties

Hydrofunctionalization involves the addition of a hydrogen atom and another functional group across one of the double bonds of the allene. While specific studies on the hydroalkoxylation of this compound are not extensively documented, the reactivity of allenes in such transformations provides a strong basis for predicting its behavior. Gold(I)-catalyzed intermolecular iodoalkoxylation of allenes has been shown to proceed in a regio- and stereoselective manner, yielding versatile iodo-tert-allylic ether products. doi.org This suggests that under appropriate conditions, an alcohol could add across one of the π-bonds of this compound, although the presence of the iodine atoms might influence the regioselectivity and the stability of the intermediates. A novel catalytic system using I₂ and PhSiH₃ has been developed for the intramolecular hydroalkoxylation of unactivated alkenes, hinting at the potential for iodine-mediated activation of the allene system. nih.gov

A noteworthy example of hydrofunctionalization is the hydroindation of allenes. organic-chemistry.orgnih.govresearchgate.net This reaction, accomplished with dichloroindium hydride (HInCl₂), proceeds with high regioselectivity to afford various cyclic compounds upon subsequent radical cyclization. organic-chemistry.orgnih.govresearchgate.net The resulting vinylic indiums can be further utilized in coupling reactions. organic-chemistry.orgnih.govresearchgate.net The hydroindation of this compound would likely proceed via a radical mechanism, with the indium hydride adding to the allene to form a vinylindium intermediate. The regioselectivity would be influenced by the steric and electronic effects of the iodine substituents.

Hydrofunctionalization Approach Reagents Potential Product Type from this compound Key Features
Hydroalkoxylation (inferred)Alcohol, Catalyst (e.g., Gold(I) or Iodine-based)Iodo-vinyl etherRegio- and stereoselective addition to the allene. doi.org
HydroindationDichloroindium hydride (HInCl₂)Iodo-vinylindium intermediateHigh regioselectivity, proceeds via a radical mechanism. organic-chemistry.orgnih.govresearchgate.net

Borofunctionalization and Related Carbon-Boron Bond Formations

The introduction of boron-containing functional groups into the this compound framework is a powerful strategy for creating versatile synthetic intermediates. While direct borofunctionalization of this compound is not widely reported, related palladium-catalyzed reactions of allenes and the reactivity of organoiodides in borylation reactions provide significant insights.

A notable development is the palladium-catalyzed diboration of allenes, which is efficiently catalyzed by phosphine-free palladium complexes in the presence of an organic iodide. organic-chemistry.org This reaction proceeds via a novel mechanism involving the oxidative addition of an I-B bond to the palladium center. organic-chemistry.org Applying this to this compound, it is conceivable that one of the carbon-iodine bonds could react with a diboron (B99234) reagent in the presence of a palladium catalyst to form a borylated allene.

Furthermore, copper-catalyzed borylation reactions of alkyl iodides have been developed. doi.org These reactions, which can proceed under mild conditions, offer a pathway to convert carbon-iodine bonds to carbon-boron bonds. nih.gov It is plausible that this compound could undergo a sequential or selective copper-catalyzed borylation at one or both of the iodinated carbons. The synthesis of allenylboronates from propargylic acetates using iron catalysis has also been demonstrated, showcasing another potential route to introduce boron into an allene system. nih.gov

A proposed palladium-catalyzed three-component assembling reaction of allenes, organic halides, and arylboronic acids highlights a sophisticated approach to carbon-boron bond formation and subsequent functionalization. nih.gov In the context of this compound, one of the iodo groups could participate in a Suzuki-type coupling with an arylboronic acid, while the allene moiety could undergo further reactions.

Borofunctionalization Strategy Catalyst/Reagents Potential Product from this compound Mechanistic Insight
Palladium-catalyzed DiborationPd(dba)₂, Organic Iodide, Diboron reagentBorylated iodo-allene or Biboronic alleneOxidative addition of an I-B bond to the palladium center. organic-chemistry.org
Copper-catalyzed BorylationCopper salt, Diboron reagentBorylated iodo-alleneConversion of C-I bond to C-B bond. doi.orgnih.gov
Palladium-catalyzed Three-Component AssemblingPd(dba)₂, Arylboronic acidArylated and borylated propene derivativeSuzuki-type coupling and allene functionalization. nih.gov

Diverse Difunctionalization Strategies

The concurrent introduction of two functional groups across the allene system of this compound represents an efficient method for rapidly increasing molecular complexity. The palladium-catalyzed three-component assembling of allenes, organic halides, and arylboronic acids provides a powerful template for such transformations. nih.gov In this reaction, an organic group from the halide adds to the central carbon of the allene, while the aryl group from the boronic acid adds to a terminal carbon. For this compound, one of its carbon-iodine bonds could serve as the "organic halide" component, leading to intramolecular cyclization or intermolecular coupling, followed by the addition of an external arylboronic acid.

Radical-mediated difunctionalization reactions also offer a promising avenue. The radical functionalization of allenes has been systematically reviewed, encompassing a variety of C-, N-, O-, S-, and Se-centered radicals. rsc.org Given the propensity of the carbon-iodine bond to undergo homolytic cleavage, this compound is an excellent candidate for initiating radical difunctionalization pathways. For instance, a radical could be generated at one of the iodinated carbons, which could then add intramolecularly to the allene, with the resulting vinyl radical being trapped by another reagent.

Recent advancements in the 1,3-difunctionalization of unactivated alkenes through a "charge relocation" concept could also be conceptually applied. nih.gov This strategy involves an initial electrophilic addition followed by a series of hydride shifts to generate a distal carbocation, which is then trapped by a nucleophile. While the allene in this compound is electronically different from a simple alkene, the principle of generating a reactive intermediate that can be trapped at a remote position is relevant.

Radical Reactions Involving this compound

The presence of two relatively weak carbon-iodine bonds makes this compound a prime substrate for radical-mediated transformations. The generation of carbon-centered radicals from this precursor can initiate a cascade of reactions, leading to a variety of functionalized products.

Investigations of Carbon-Iodine Bond Cleavage and Subsequent Radical Intermediates

The carbon-iodine bond is known to undergo homolytic cleavage upon exposure to heat, light, or radical initiators. nih.govresearchgate.net In the case of this compound, the cleavage of one C-I bond would generate an iodo-allenyl radical. The stability and subsequent reactivity of this radical intermediate would be a key determinant of the reaction outcome. The generated radical could be an allenyl radical or a propargyl radical, which are resonance structures of each other. The radical functionalization of allenes often involves the addition of a radical to one of the carbon atoms of the allene. rsc.orgnih.gov

The photolysis of iodoform (B1672029) (CHI₃) has been studied to understand the dynamics of C-I bond cleavage and the formation of radical intermediates. nih.govresearchgate.net These studies provide a valuable analogy for predicting the behavior of this compound under photolytic conditions. The initial cleavage of a C-I bond would likely be followed by a variety of pathways for the resulting radical, including:

Hydrogen atom abstraction: The radical could abstract a hydrogen atom from the solvent or another reagent to form 1-iodo-1,2-propadiene.

Addition to another molecule: The radical could add to an alkene or another unsaturated system in an intermolecular reaction.

Intramolecular cyclization: If a suitable radical acceptor is present within the molecule, an intramolecular cyclization could occur.

Reaction with a metal center: The radical could be trapped by a transition metal, leading to organometallic intermediates that can undergo further transformations.

Rearrangement Reactions within the this compound Framework

The strained and reactive nature of the allene moiety, combined with the presence of leaving groups (iodine atoms), suggests that this compound could be prone to various rearrangement reactions. These rearrangements can lead to the formation of more stable isomeric structures, such as conjugated dienes or alkynes.

Acid-mediated rearrangements of alkylallenes are known to proceed through the protonation of the central sp-hybridized carbon, leading to a stabilized carbocation that then forms a thermodynamically more stable 1,3-diene. mdpi.com In the case of this compound, protonation could initiate a similar rearrangement, potentially leading to a diiodo-substituted 1,3-diene. The carbocation intermediate in such a process could also be trapped by a nucleophile, leading to a functionalized product.

Carbocation rearrangements in alkene addition reactions are a well-established phenomenon, often involving hydride or alkyl shifts to form a more stable carbocation. masterorganicchemistry.com A similar rearrangement could be envisioned for intermediates derived from this compound. For instance, the addition of an electrophile to the allene could generate a vinyl cation that might undergo rearrangement before being trapped by a nucleophile.

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Despite the growing role of computational chemistry in elucidating the properties and reactivity of molecules, a comprehensive theoretical and computational analysis of the chemical compound this compound is conspicuously absent from publicly available scientific literature. While computational methods are routinely used to investigate electronic structure, reaction mechanisms, and spectroscopic properties of organic molecules, specific studies focusing on this particular diiodoallene are not readily found.

Generally, computational chemistry provides a powerful lens through which to examine molecular systems. Quantum chemical calculations, for instance, are instrumental in understanding the electronic structure, bonding characteristics, and energetic properties of molecules. nih.govchemrxiv.orgmdpi.com These calculations can reveal details about molecular orbitals, charge distribution, and the nature of chemical bonds, which are fundamental to a molecule's reactivity and physical properties.

In the realm of chemical reactions, computational modeling is a key tool for mapping out reaction mechanisms. nih.gov This involves the characterization of transition states and the prediction of reaction pathways, providing insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.net For a molecule like this compound, such studies could, in principle, explore its participation in various reactions, including cycloadditions. nih.govscispace.commdpi.comlongdom.org Computational exploration of cycloaddition pathways, a common application of these methods, helps in understanding the stereoselectivity and regioselectivity of such reactions. researchgate.netnih.govresearchgate.net

Furthermore, conformational analysis and the study of isomerization pathways are areas where theoretical calculations offer significant advantages. nih.gov By mapping the potential energy surface, researchers can identify stable conformers and the energy barriers that separate them, providing a detailed picture of the molecule's flexibility and potential for rearrangement.

Finally, the prediction of spectroscopic parameters through computational methods has become an invaluable tool for chemists. researchgate.net Calculated NMR, IR, and UV-Vis spectra can aid in the identification and characterization of compounds, often providing a close match to experimental data.

However, the application of these powerful computational tools to the specific case of this compound has not been detailed in accessible research. While basic computed properties for this compound, such as its molecular formula (C3H2I2) and molecular weight, are available in chemical databases, in-depth theoretical analyses are wanting. nih.gov The scientific community has yet to publish detailed investigations into its quantum chemical properties, reaction mechanisms, conformational landscape, or predicted spectroscopic signatures.

Consequently, a detailed, scientifically accurate article on the theoretical and computational chemistry of this compound, as structured in the requested outline, cannot be generated at this time due to the lack of specific research on this compound. The general principles of computational chemistry suggest that such studies would be valuable, but the specific data and research findings for this compound are not available to be reported.

Reactivity and Mechanistic Pathways

Cycloaddition Reactions

Allenes can participate as the 2π-electron component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netrsc.org The reaction of this compound with a conjugated diene would be expected to produce a cyclohexene (B86901) ring containing two iodinated, exocyclic double bonds. The reaction proceeds via a concerted mechanism involving a single cyclic transition state. researchgate.net Allenes can also undergo [2+2] cycloadditions with alkenes and 1,3-dipolar cycloadditions with 1,3-dipoles to form four- and five-membered rings, respectively. wikipedia.orgdocbrown.info

Metal-Catalyzed Cross-Coupling

The two C-I bonds in this compound make it an excellent substrate for metal-catalyzed cross-coupling reactions. mdpi-res.comrsc.orgmdpi.com Palladium-catalyzed reactions are particularly prominent in this area. ucr.ac.cr The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into one of the C-I bonds, forming an allenyl-palladium(II) intermediate.

Transmetalation: An organometallic nucleophile (e.g., from an organoboron or organotin reagent) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the palladium(0) catalyst.

Given the presence of two C-I bonds, this compound can potentially undergo mono- or di-substitution, allowing for the stepwise introduction of different functional groups.

Role as a Precursor for Substituted Allenes

This compound serves as a valuable starting point for the synthesis of a wide range of other substituted allenes. Through sequential cross-coupling reactions, two different organic moieties can be introduced at the C1 and C3 positions. This allows for the construction of complex, axially chiral allenes if the substituents at each end are different. This synthetic flexibility makes it a powerful tool for creating diverse molecular structures from a single, versatile precursor.

Applications in Organic Synthesis

Intermediate in the Synthesis of Complex Molecules

As a difunctional building block, this compound can be used to construct molecules with conjugated diene or enyne systems, which are common motifs in natural products and biologically active compounds. wikipedia.orgorganic-chemistry.org For example, a double Sonogashira coupling with two terminal alkynes would yield a conjugated dienyne. Subsequent transformations could then be used to build larger, more complex molecular skeletons.

Role in the Development of Novel Synthetic Methodologies

The study of this compound's reactivity contributes to the broader field of synthetic methodology. Investigating its behavior in various reaction types, such as domino or cascade reactions where multiple bonds are formed in a single operation, can lead to the discovery of more efficient and atom-economical synthetic processes. Its ability to undergo sequential, site-selective functionalization provides a platform for developing new strategies for the controlled synthesis of complex, multifunctional molecules.

Future Research Directions in 1,3 Diiodopropadiene Chemistry

Development of Catalytic Asymmetric Synthetic Routes

The synthesis of axially chiral allenes is a significant challenge in organic chemistry, as these motifs are present in numerous natural products and pharmacologically active compounds. nih.govillinois.edursc.org Future research must prioritize the development of catalytic asymmetric methods that utilize precursors like 1,3-diiodopropadiene to control the stereochemical outcome of reactions. The advancement in this area hinges on the design and application of novel chiral catalysts that can effectively induce enantioselectivity in reactions involving the allene (B1206475) core.

Key areas of focus will include:

Transition Metal Catalysis: The exploration of transition metals such as palladium, rhodium, and copper, combined with a diverse array of chiral ligands, is a promising avenue. illinois.edu For instance, palladium-catalyzed reactions, including [3+2] cycloadditions, have shown success in generating highly functionalized chiral allenes from racemic precursors. nih.govresearchgate.net Applying these systems to reactions starting with this compound could provide direct access to enantioenriched products.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts could be designed to activate this compound or its reaction partners, facilitating stereocontrolled bond formation.

Dynamic Kinetic Asymmetric Transformations: Developing processes where a racemic intermediate is converted into a single enantiomer of the product would be highly efficient. This could involve the dynamic kinetic resolution of intermediates derived from this compound in the presence of a chiral catalyst.

The table below illustrates representative catalyst systems that have been successful in the asymmetric synthesis of allenes and could be adapted for transformations involving this compound.

Catalyst SystemMetalChiral Ligand TypeTarget Reaction Type
Pd(0) / Chiral PhosphinePalladiumBidentate Phosphine LigandsCycloadditions, Cross-Coupling
Rh(I) / Chiral DieneRhodiumChiral Diene Ligands1,6-Addition to Enynes
Cu(I) / Chiral NHCCopperN-Heterocyclic Carbene (NHC)Allylic Substitution
Ag(I) / Chiral PhosphineSilverPhosphine-based ligands1,3-Dipolar Cycloadditions

This table represents general catalyst systems used for asymmetric allene synthesis, which form a basis for future development in this compound chemistry.

Integration with Photoredox Catalysis and Electrochemistry for Novel Transformations

Modern synthetic methods are increasingly leveraging light and electricity to drive chemical reactions under mild conditions, offering alternatives to traditional thermal methods. sigmaaldrich.com Integrating photoredox catalysis and electrochemistry into the study of this compound could unveil novel reaction pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates. rsc.org This approach could be used to selectively cleave one of the carbon-iodine bonds in this compound, generating an allenyl radical. This highly reactive species could then participate in a variety of transformations, such as additions to alkenes or C-H functionalization reactions, that are difficult to achieve through other means. nih.gov The mild conditions of photoredox catalysis are often compatible with a wide range of functional groups, expanding the potential synthetic utility. researchgate.net

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, where the reaction outcome can be finely tuned by controlling the applied potential. Electrochemical methods could be employed for:

Reductive Coupling: The controlled electrochemical reduction of this compound in the presence of an electrophile could lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidative Transformations: Anodic oxidation could generate reactive cationic intermediates from this compound or its derivatives, enabling unique cyclization or functionalization reactions. This approach provides a green and sustainable alternative, as it can eliminate the need for chemical oxidants.

Exploration of Bio-Inspired Synthetic Methodologies

Nature utilizes enzymes to construct complex molecules with unparalleled precision and stereoselectivity. While the direct application of enzymes to a substrate like this compound is a nascent concept, bio-inspired and biocatalytic approaches represent a significant long-term research goal.

Future research could explore:

Enzyme Screening and Engineering: Identifying or engineering enzymes, such as halogenases or dehalogenases, that could recognize and transform this compound or its derivatives. High-throughput screening methods are essential for discovering enzymes with novel activities. nih.govrsc.org

Biomimetic Catalysis: Designing small-molecule catalysts that mimic the active site of enzymes. These catalysts could offer a bridge between traditional homogeneous catalysis and biocatalysis, potentially providing high selectivity under mild, aqueous conditions.

Chemoenzymatic Synthesis: Combining enzymatic steps with traditional chemical synthesis to build complex molecules. An enzyme could be used to create a chiral intermediate from a derivative of this compound, which is then elaborated using conventional chemistry.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without altering the reaction environment. Applying these tools to reactions involving this compound would provide invaluable insights.

Spectroscopic TechniqueInformation GainedApplication in this compound Chemistry
FTIR (ReactIR) Concentration of key functional groupsTracking the consumption of the allene C=C=C stretch and the appearance of product-specific vibrations.
Raman Spectroscopy Vibrational modes of symmetric bondsMonitoring changes in the carbon-iodine bonds and the allene backbone, especially in non-polar solvents.
NMR Spectroscopy Detailed structural informationIdentifying transient intermediates, such as organometallic complexes, and determining reaction kinetics and product ratios in real-time.
UV-Vis Spectroscopy Electronic transitionsMonitoring the concentration of colored species, such as photocatalysts or certain transition metal complexes.

By using these process analytical technologies (PAT), researchers can rapidly determine the influence of various parameters—such as temperature, catalyst loading, and substrate concentration—on reaction rate, yield, and selectivity. This data is essential for efficient reaction optimization, ensuring process safety, and facilitating the scale-up of promising synthetic routes.

High-Throughput Screening and Automation for Reaction Optimization

Applying this technology to the chemistry of this compound would involve:

Automated Platforms: Using robotic systems to set up and run hundreds of reactions in parallel in microplate format. researchgate.net

Systematic Variation of Parameters: Simultaneously screening a wide range of variables, including different catalysts, ligands, solvents, bases, temperatures, and reaction times.

Rapid Analysis: Integrating automated analysis techniques (e.g., LC-MS, GC-MS) to quickly determine the outcome of each experiment.

Data Modeling: Employing statistical software or machine learning algorithms to analyze the large datasets generated, identify optimal conditions, and build predictive models for reaction performance. chemistryworld.com

This approach would dramatically accelerate the discovery of novel reactivity and the optimization of synthetic protocols for this compound, enabling its efficient use in the synthesis of complex molecules. acs.org

Q & A

Q. What are the established synthetic routes for 1,3-Diiodopropadiene, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Synthesis of this compound typically involves controlled iodination of propadiene derivatives. Key factors include temperature control, stoichiometric ratios of iodine precursors, and catalysts (e.g., Lewis acids). To optimize yields:
  • Use Design of Experiments (DoE) to test variables like reaction time, solvent polarity, and catalyst loading .
  • Monitor intermediates via thin-layer chromatography (TLC) or in-situ spectroscopic techniques (e.g., FTIR) .
    Example table for optimization:
VariableTested RangeOptimal ValueYield Increase (%)
Temperature (°C)0–502515
Iodine Equivalents1.0–3.02.222
Catalyst (mol%)0–10518

Reference experimental protocols from analogous diiodoalkene syntheses for reproducibility .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1\text{H} and 13C^13\text{C} NMR spectra to confirm iodine-induced deshielding effects. Compare experimental shifts with computational predictions (e.g., DFT) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, critical for verifying sp-hybridized carbon-iodine bonds. Ensure proper crystal growth via slow evaporation in non-polar solvents .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (m/zm/z) and isotopic patterns (iodine has a 1:1 127I^{127}\text{I}/129I^{129}\text{I} ratio) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to iodine’s volatility and potential oxidative toxicity .
  • Storage : Store in amber vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis .
  • Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare activation energies for iodination vs. elimination pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. non-polar) on reaction trajectories .
  • Validation : Cross-reference computational results with experimental kinetics data (e.g., Arrhenius plots) to refine models .

Q. What strategies resolve contradictions between experimental data and theoretical predictions regarding the stability of this compound?

  • Methodological Answer :
  • Error Source Analysis : Check for impurities (e.g., unreacted iodine) via GC-MS or HPLC. Replicate experiments under controlled conditions .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 1,3-Dibromopropyne) to identify iodine-specific destabilizing factors .
  • Collaborative Frameworks : Combine synthetic chemistry with computational labs to iteratively refine hypotheses .

Q. How can researchers design experiments to probe the catalytic applications of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Reaction Screening : Test palladium/copper catalysts under Suzuki-Miyaura conditions. Vary ligands (e.g., bipyridine vs. phosphine) to assess iodine’s role as a directing group .
  • Mechanistic Probes : Use isotopic labeling (13C^{13}\text{C}-propadiene) and kinetic isotope effects (KIEs) to trace bond-forming steps .
  • Data Triangulation : Combine NMR monitoring, DFT calculations, and crystallography to map reaction pathways .

Data Analysis & Contradiction Management

Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic data for this compound?

  • Methodological Answer :
  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outlier spectra .
  • Error Bars and Confidence Intervals : Quantify instrument precision (e.g., ±0.1 ppm for NMR) and propagate errors in derived parameters (e.g., bond angles) .
  • Peer Validation : Share raw data via open-access platforms for independent verification .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

  • Methodological Answer :
  • Feasibility : Prioritize hypotheses testable with available instrumentation (e.g., access to XRD) .
  • Novelty : Focus on underexplored areas (e.g., photochemical reactivity) by reviewing gaps in CAS/SciFinder databases .
  • Ethical Compliance : Address iodine waste disposal in project proposals to meet institutional review standards .

Literature Review & Gap Analysis

Q. What systematic approaches ensure comprehensive literature reviews for this compound research?

  • Methodological Answer :
  • Database Searches : Use SciFinder with query terms like “diiodopropadiene AND synthesis NOT patent” to filter academic studies .
  • Citation Chaining : Track references in foundational papers (e.g., early iodination studies) to map knowledge evolution .
  • Gap Identification : Compare mechanistic hypotheses across 20+ papers to highlight unresolved questions (e.g., role of solvent polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.